2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine

説明

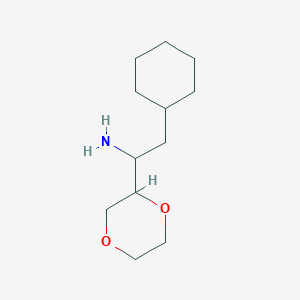

2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine is a secondary amine featuring a cyclohexyl group and a 1,4-dioxane ring (Figure 1). This compound is listed as a synthetic intermediate in specialty chemical catalogs, suggesting utility in medicinal chemistry and materials science . Its structural uniqueness lies in the juxtaposition of a hydrophobic cyclohexyl group and a polar dioxane ring, which may influence receptor binding and metabolic stability.

Figure 1. Proposed structure of this compound (inferred from ).

特性

IUPAC Name |

2-cyclohexyl-1-(1,4-dioxan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c13-11(12-9-14-6-7-15-12)8-10-4-2-1-3-5-10/h10-12H,1-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUSSQDCGCXMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2COCCO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596643-59-2 | |

| Record name | 2-cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine typically involves the reaction of cyclohexylamine with 1,4-dioxane-2-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions

2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions may result in a variety of substituted derivatives .

科学的研究の応用

Chemistry

Building Block for Complex Molecules:

2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various reactions such as alkylation and acylation.

Reagent in Chemical Reactions:

The compound is also used as a reagent in chemical reactions, particularly in the synthesis of other nitrogen-containing compounds .

Biology

Biological Activity Studies:

Research has indicated that compounds containing the 1,4-dioxane moiety exhibit significant biological activity. For instance, studies have shown that derivatives of 1,4-dioxane can interact with muscarinic acetylcholine receptors (mAChRs), which are crucial for various physiological functions .

Potential Therapeutic Applications:

Ongoing research is exploring the potential therapeutic applications of this compound as a precursor for drug development targeting mAChRs. The compound's structural features may enhance its affinity and selectivity for specific receptor subtypes .

Medicine

Drug Development:

The compound is being investigated for its role in developing novel muscarinic receptor antagonists. These antagonists could be beneficial in treating conditions like overactive bladder by selectively targeting peripheral mAChRs while minimizing central nervous system side effects .

Case Studies:

A notable study synthesized a series of 1,4-dioxane analogues of muscarinic antagonists and evaluated their pharmacological profiles. The results demonstrated that certain derivatives exhibited higher affinity for mAChRs compared to existing drugs like oxybutynin .

Industry

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for formulating various industrial products .

Data Tables

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecules |

| Biology | Studies on biological activity |

| Medicine | Potential drug development |

| Industry | Production of specialty chemicals |

作用機序

The mechanism of action of 2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1 compares the target compound with structurally similar amines.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties | Source |

|---|---|---|---|---|---|

| 2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine | C₁₂H₂₃NO₂* | 213.3† | Cyclohexyl, 1,4-dioxane | High lipophilicity, rigid backbone | |

| 2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine | C₁₁H₁₈N₂S | 210.34 | Cyclohexyl, thiazole | Enhanced π-π stacking potential | |

| 2-(1-Cyclohexen-1-yl)ethylamine | C₁₆H₂₃N·HCl | 265.82 | Cyclohexenyl, benzyl | Reduced metabolic stability | |

| N-((6,6-Diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine | C₂₈H₃₂N₂O₄ | 460.57 | Diphenyl dioxane, methoxyphenoxy | High 5-HT1A receptor selectivity |

*Inferred from structural data in ; †Calculated based on formula.

Key Observations:

- Lipophilicity: The cyclohexyl group in the target compound increases lipophilicity compared to the thiazole-containing analog .

- Rigidity: The 1,4-dioxane ring imposes conformational constraints absent in the cyclohexenyl-benzyl derivative .

- Receptor Selectivity: Substituents on the dioxane ring (e.g., diphenyl groups in ) critically influence receptor binding profiles.

Pharmacological and Metabolic Profiles

Receptor Interactions

- 5-HT1A Selectivity: Modifications to the dioxane ring (e.g., replacing 2-methoxy with diphenyl groups) significantly enhance selectivity for 5-HT1A over α1-adrenoceptors and D2-like receptors . The target compound’s unmodified dioxane ring may exhibit broader receptor interactions.

- NBOMe Derivatives: Phenethylamine derivatives like 25I-NBOMe (with iodophenyl and methoxybenzyl groups) demonstrate potent hallucinogenic activity via 5-HT2A agonism . The target compound’s lack of aromatic substitution likely reduces such activity.

Metabolism and Excretion

- Cyclohexyl Group Impact: Cyclohexyl-containing compounds, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, undergo rapid plasma degradation (t₁/₂ = 5 min) and renal excretion, with cyclohexylamine as a major metabolite . This suggests the target compound may follow similar metabolic pathways.

- Protein Binding: Cyclohexyl moieties exhibit high plasma protein binding (40–60% in dogs), which could prolong the target compound’s half-life .

生物活性

2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The chemical structure of this compound can be represented by the following molecular formula and SMILES notation:

- Molecular Formula : CHNO

- SMILES : C1CCC(CC1)CC(C2COCCO2)N

This compound features a cyclohexyl group and a dioxane moiety, which may influence its biological properties.

Antiproliferative Effects

Research has indicated that compounds with similar structural frameworks exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies involving cyclohexyl derivatives have shown enhanced cytotoxicity against human tumor cell lines. The mechanisms often involve the induction of apoptosis and modulation of reactive oxygen species (ROS) levels.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 Melanoma | 25 | Caspase activation, PARP cleavage |

| 2-Cyclohexyl derivative | Various | TBD | ROS modulation |

Case Studies

A notable study examined the effects of structurally related compounds on the viability of different cancer cell lines. The results demonstrated that modifications to the cyclohexyl chain significantly enhanced bioactivity. For example, substituents on the cyclohexyl ring were found to affect the compound's ability to induce apoptosis in melanoma cells through caspase activation pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Reactive Oxygen Species Modulation : The ability to influence ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

- Caspase Activation : The activation of caspases is critical in executing programmed cell death.

Research Findings

Despite limited specific literature directly addressing this compound, related studies provide insight into its potential applications:

Q & A

Q. What are the recommended synthetic routes for 2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution or reductive amination. For example, coupling cyclohexylmagnesium bromide with a 1,4-dioxane-derived aldehyde intermediate, followed by amine functionalization. Purification typically involves column chromatography (e.g., using n-pentane:EtOAc gradients) to isolate the target compound . Purity optimization requires analytical techniques like HPLC (≥95% purity threshold) and NMR to confirm structural integrity.

Q. How should researchers characterize the stereochemistry of this compound?

- Methodological Answer : Use chiral chromatography or X-ray crystallography to resolve stereoisomers. For dynamic stereochemistry, variable-temperature NMR can assess conformational exchange. Computational tools (e.g., DFT calculations) may predict preferred conformations based on the dioxane ring’s chair or boat configurations .

Q. What analytical techniques are critical for verifying the compound’s identity and stability?

- Methodological Answer :

- LC-MS : Confirm molecular weight and detect impurities.

- FT-IR : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).

- Stability Studies : Accelerated degradation under heat/light (40–60°C, 75% RH) monitored via TGA/DSC to assess thermal decomposition profiles .

Advanced Research Questions

Q. How does the 1,4-dioxane moiety influence receptor binding selectivity in pharmacological studies?

- Methodological Answer : The dioxane ring’s electron-rich oxygen atoms may enhance hydrogen bonding with receptors like 5-HT1A. Comparative studies of analogs (e.g., replacing dioxane with pyrimidine) show altered selectivity profiles. Use radioligand binding assays (e.g., competitive displacement with [³H]-8-OH-DPAT) and molecular docking (e.g., AutoDock Vina) to map interactions .

| Analog | 5-HT1A IC₅₀ (nM) | α1-Adrenoceptor IC₅₀ (nM) |

|---|---|---|

| Dioxane-containing | 12 ± 1.5 | 450 ± 30 |

| Pyrimidine-substituted | 85 ± 9.2 | 120 ± 15 |

Q. How can researchers resolve contradictory data in cytotoxicity assays involving this compound?

- Methodological Answer : Contradictions may arise from impurities or solvent effects. Implement orthogonal assays:

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), BBB permeability, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) can model blood-brain barrier penetration, critical for CNS-targeted applications .

| Parameter | Predicted Value |

|---|---|

| logP | 2.8 |

| BBB Permeability (PS) | 8.3 × 10⁻⁶ cm/s |

| CYP3A4 Inhibition | Low |

Q. How do steric effects of the cyclohexyl group impact synthetic yield?

- Methodological Answer : Bulky cyclohexyl groups may hinder reaction kinetics. Optimize via:

- Catalysis : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve steric accessibility.

- Yield Data : Compare yields under varying conditions (e.g., 45% in THF vs. 68% in DMF) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous buffers?

- Methodological Answer : Discrepancies arise from pH-dependent solubility. Conduct pH-solubility profiling (pH 1–10) using shake-flask methods. For example, solubility may increase from 0.2 mg/mL (pH 7.4) to 5.1 mg/mL (pH 2.0) due to amine protonation. Use UV-Vis spectroscopy for quantification .

Experimental Design Recommendations

Q. What in vitro models are suitable for studying this compound’s neuropharmacological effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。